(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide
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Overview
Description
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to an indoline-2-carboxamide structure via an acrylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Acrylation: The benzo[d][1,3]dioxole derivative is then subjected to acrylation using acryloyl chloride in the presence of a base such as triethylamine.
Indoline-2-carboxamide formation: The acrylated product is then reacted with indoline-2-carboxylic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acrylate linkage can be reduced to form saturated derivatives.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or electronic materials with unique conductive properties.
Mechanism of Action
The mechanism of action of (Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may facilitate binding to hydrophobic pockets, while the acrylate linkage can participate in covalent interactions with nucleophilic residues. The indoline-2-carboxamide structure may enhance the compound’s stability and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety provides additional stability and potential for interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c20-19(23)15-10-13-3-1-2-4-14(13)21(15)18(22)8-6-12-5-7-16-17(9-12)25-11-24-16/h1-9,15H,10-11H2,(H2,20,23)/b8-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVDCKBLESTCSK-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C=CC3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(C2=CC=CC=C21)C(=O)/C=C\C3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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